molecular formula C5H3Cl2NZn B12573275 6-chloro-3H-pyridin-3-ide;chlorozinc(1+) CAS No. 195606-21-4

6-chloro-3H-pyridin-3-ide;chlorozinc(1+)

Cat. No.: B12573275
CAS No.: 195606-21-4
M. Wt: 213.4 g/mol
InChI Key: UAJWSXDBKSLGGB-UHFFFAOYSA-M
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Description

6-Chloro-3H-pyridin-3-ide;chlorozinc(1+) is an organometallic compound comprising a chlorinated pyridine ligand coordinated to a chlorozinc(1+) cation. This hybrid structure combines the aromatic heterocyclic reactivity of 6-chloropyridine with the Lewis acidic properties of zinc, making it useful in synthetic chemistry and materials science. The compound is typically synthesized via nucleophilic substitution or metal-halogen exchange reactions, as evidenced by methods for related chloropyridine derivatives (e.g., alkylation of pyridazinones using halides and potassium carbonate) . Its applications span catalysis, pharmaceutical intermediates, and coordination chemistry, though its exact synthesis protocol remains less documented compared to analogs.

Properties

CAS No.

195606-21-4

Molecular Formula

C5H3Cl2NZn

Molecular Weight

213.4 g/mol

IUPAC Name

6-chloro-3H-pyridin-3-ide;chlorozinc(1+)

InChI

InChI=1S/C5H3ClN.ClH.Zn/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q-1;;+2/p-1

InChI Key

UAJWSXDBKSLGGB-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC=[C-]1)Cl.Cl[Zn+]

Origin of Product

United States

Preparation Methods

The synthesis of 6-chloro-3H-pyridin-3-ide;chlorozinc(1+) typically involves the reaction of 6-chloropyridine with a zinc salt under specific conditions. One common method includes the use of zinc chloride in an organic solvent, where the reaction is facilitated by heating and stirring. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

6-chloro-3H-pyridin-3-ide;chlorozinc(1+) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other derivatives, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

6-chloro-3H-pyridin-3-ide;chlorozinc(1+) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.

    Biology: Research into its biological activity is ongoing, with studies examining its potential as a ligand in coordination chemistry and its interactions with biological molecules.

    Medicine: Its derivatives are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials, such as catalysts and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-chloro-3H-pyridin-3-ide;chlorozinc(1+) exerts its effects involves its interaction with various molecular targets. The zinc ion plays a crucial role in stabilizing the compound and facilitating its reactivity. The compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. This interaction is often mediated through coordination bonds between the zinc ion and specific amino acid residues in the target proteins .

Comparison with Similar Compounds

Key Insights :

  • Pentafluorobenzylzinc chloride introduces electron-withdrawing fluorine atoms, increasing electrophilicity and stability in polar solvents compared to the chlorinated pyridine analog .
  • Chlorozinc porphyrins (e.g., chlorozinc N-ethylprotoporphyrin IX) exhibit unique photophysical properties, such as distinct circular dichroism spectra due to macrocyclic rigidity, unlike the simpler pyridine-zinc complexes .

Physicochemical Properties

  • Reactivity : The chloropyridine-zinc complex undergoes nucleophilic substitution at the chlorine site, similar to 6-chloro-3-chloromethylpyridine derivatives . In contrast, benzyl(chloro)zinc favors transmetallation reactions in cross-coupling protocols .
  • Stability: Chlorozinc(II) complexes are stable in hydrothermal conditions up to 350°C , but organozinc species like 6-chloro-3H-pyridin-3-ide;chlorozinc(1+) are moisture-sensitive and require anhydrous handling .
  • Solubility : The tert-butoxycarbonyl analog is commercially available as a 0.5M solution in diethyl ether, whereas the pyridine-zinc complex likely requires polar aprotic solvents (e.g., DMF) for dissolution .

Commercial and Industrial Relevance

  • Scale : Benzyl(chloro)zinc and tert-butoxycarbonylzinc chloride are produced commercially (e.g., SynQuest Laboratories, Rieke Metals) at prices ranging from $140–$450 per 5–50 mL .
  • Pharmaceutical Utility : Chloropyridine-zinc complexes may act as intermediates for antibacterial triazoles (e.g., 5-(6-chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol) .

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